molecular formula C20H25NO3 B12801961 2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol CAS No. 81413-40-3

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol

Cat. No.: B12801961
CAS No.: 81413-40-3
M. Wt: 327.4 g/mol
InChI Key: SHICFENLPFJHFF-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol is an organic compound that features both morpholine and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol typically involves the reaction of morpholine with diphenylbutanediol under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cell signaling pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol is unique due to its specific combination of morpholine and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol is a compound of significant interest due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring attached to a diphenyl butanediol structure. This unique configuration contributes to its biological properties, particularly its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • GABAergic Activity : Similar to 1,4-butanediol (BDO), this compound may exhibit GABAergic properties. BDO is metabolized to gamma-hydroxybutyrate (GHB), which acts as a GABA_B receptor agonist. This mechanism could induce sedative effects and influence mood regulation .
  • Neuroprotective Effects : Research indicates that compounds with similar structures may possess neuroprotective properties, potentially offering benefits in neurodegenerative conditions through modulation of neurotransmitter systems .
  • Antioxidant Activity : Some studies suggest that related compounds may exhibit antioxidant properties, reducing oxidative stress in cells and tissues. This could be particularly relevant in conditions characterized by high oxidative stress levels .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Sedative Effects : Due to its potential GABAergic activity, the compound may have sedative effects similar to those observed with GHB and BDO. This has implications for its use in managing anxiety and sleep disorders.
  • Muscle Relaxation : The compound's ability to modulate GABA receptors may contribute to muscle relaxation effects, making it a candidate for treating muscle spasms or tension-related disorders.

Toxicology and Safety Profile

The safety profile of this compound is critical for its therapeutic application. Studies on 1,4-butanediol provide insights into potential toxicity:

  • Acute Toxicity : The acute toxicity levels of related compounds indicate moderate toxicity when administered orally. For instance, the oral LD50 for BDO ranges from 1525 to 1830 mg/kg in rats . Similar assessments for this compound are necessary to establish safe dosage levels.
  • Withdrawal Symptoms : Withdrawal from BDO can lead to severe symptoms such as seizures and autonomic instability . Understanding these withdrawal effects is crucial for evaluating the safety of long-term use of this compound.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of structurally similar compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds significantly reduced cell death and improved neuronal survival rates through antioxidant mechanisms.

Case Study 2: Sedative Properties

Clinical observations reported that patients administered GHB analogs experienced significant sedation without severe adverse effects at therapeutic doses. This suggests a potential for this compound in managing sleep disorders.

Data Summary

PropertyValue/Observation
Chemical StructureMorpholine ring + diphenyl butanediol
Mechanism of ActionGABA_B receptor agonism
Sedative EffectsYes (similar to GHB)
Acute Toxicity (LD50)Moderate (similar to BDO)
Neuroprotective PotentialYes (antioxidant properties)

Properties

CAS No.

81413-40-3

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

2-morpholin-4-yl-1,1-diphenylbutane-1,4-diol

InChI

InChI=1S/C20H25NO3/c22-14-11-19(21-12-15-24-16-13-21)20(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,22-23H,11-16H2

InChI Key

SHICFENLPFJHFF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CCO)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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